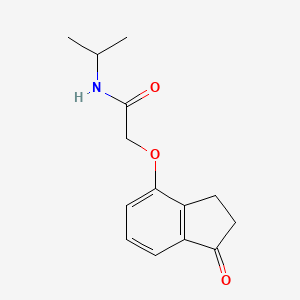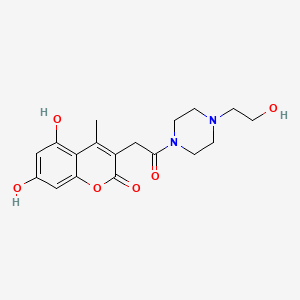
5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
準備方法
The synthesis of 5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one involves multiple steps. One common synthetic route includes the use of medium pressure column chromatography (MPCC) to isolate the compound from natural sources such as Parastrephia quadrangularis
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s biological activities, such as antioxidant and antimicrobial properties, are of interest.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new pharmaceuticals and other industrial products
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. Specific molecular targets and pathways involved are still under investigation and may vary depending on the biological context .
類似化合物との比較
Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin. Compared to these compounds, 5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one has unique structural features that may contribute to its distinct biological activities. For example, the presence of the piperazine ring and hydroxyethyl group may enhance its solubility and bioavailability .
特性
分子式 |
C18H22N2O6 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
5,7-dihydroxy-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-methylchromen-2-one |
InChI |
InChI=1S/C18H22N2O6/c1-11-13(10-16(24)20-4-2-19(3-5-20)6-7-21)18(25)26-15-9-12(22)8-14(23)17(11)15/h8-9,21-23H,2-7,10H2,1H3 |
InChIキー |
DGARCRWEOXGMRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)N3CCN(CC3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



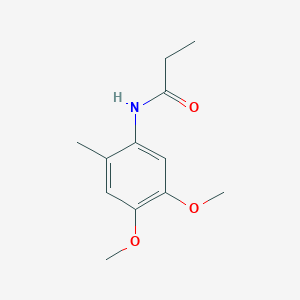
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
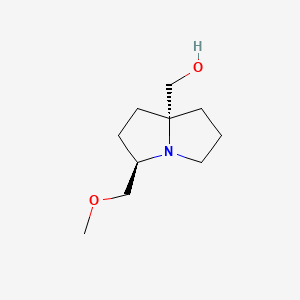
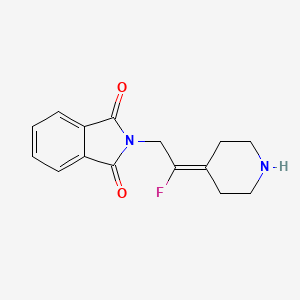
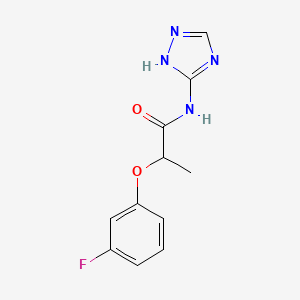
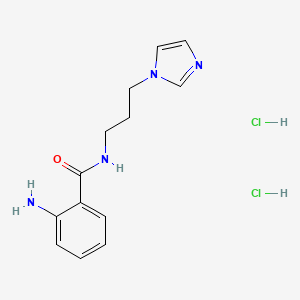
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
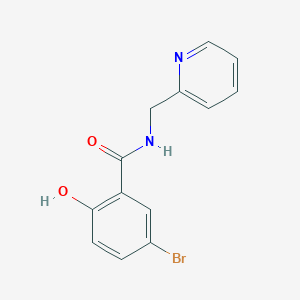
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)
